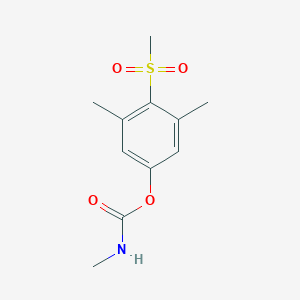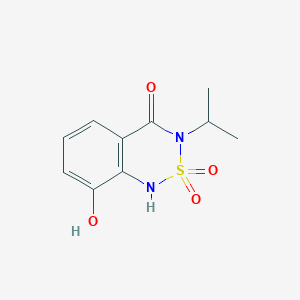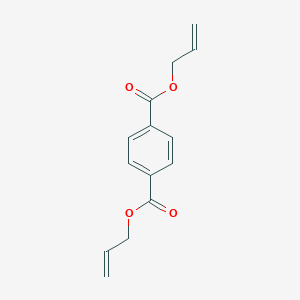
Methiocarb sulfone
描述
Methiocarb sulfone, also known as Mercaptodimethursulfon, is a reference material with the empirical formula C11H15NO4S . It has a molecular weight of 257.31 . It is used in the protection of crops from insects and fungus .
Synthesis Analysis
Methiocarb, from which Methiocarb sulfone is derived, is synthesized by Bayer from 4-methylthio-3,5-xylenol and methyl isocyanate . The xylenol acts as the nucleophile in this reaction, attacking the partially positively charged carbon in the isocyanate .
Molecular Structure Analysis
The molecular structure of Methiocarb sulfone is represented by the SMILES string CNC(=O)Oc1cc(C)c(c(C)c1)S(C)(=O)=O .
Physical And Chemical Properties Analysis
Methiocarb sulfone is a solid, crystalline substance . It is an analytical standard with a quality level of 200 and an assay of ≥95.0% (HPLC) . It has a limited shelf life, with the expiry date provided on the label .
科学研究应用
- Applications :
- Seed Coating : Methiocarb and its less toxic neonicotinoid counterparts (e.g., thiamethoxam, thiacloprid) have been authorized as alternative pesticides for corn seed coating. Although methiocarb itself is non-systemic, its main metabolite, methiocarb sulfoxide, is unexpectedly found in guttation drops and leaves of corn plants grown from coated seeds. This raises safety concerns, as methiocarb sulfoxide is more toxic than the parent compound for some non-target species .
- Environmental Impact : Large-scale use of neonicotinoids (including methiocarb) has impacted honeybees, wild pollinators, aquatic species, birds, mammals, and humans. Despite being introduced as a safer approach, systemic insecticides still find their way into soil, water, and air .
- Method Development : Researchers have optimized an analytical protocol based on QuEChERS extraction/purification and liquid chromatography-mass spectrometry to identify and quantify methiocarb, its metabolites, and other neonicotinoids in plant tissues and guttation drops .
- Monitoring : Methiocarb sulfone can be monitored in environmental samples to assess exposure levels and potential risks .
- Toxicity Assessment : Investigating the toxicity of methiocarb sulfone compared to the parent compound is crucial for understanding its ecological impact. Studies have shown that the metabolite is more toxic to non-target species .
Pesticide and Insecticide Research
Analytical Chemistry and Detection
Environmental Toxicology
Plant Physiology and Metabolism
作用机制
Target of Action
Methiocarb sulfone primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
Methiocarb sulfone acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing the enzyme from breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles and glands .
Biochemical Pathways
The main biochemical pathway affected by methiocarb sulfone involves the cholinergic system . By inhibiting AChE, methiocarb sulfone disrupts the normal function of the cholinergic system, leading to an overstimulation of acetylcholine receptors . This overstimulation can have various downstream effects, depending on the specific tissues and organs involved.
Pharmacokinetics
The pharmacokinetics of methiocarb sulfone involve its absorption, distribution, metabolism, and excretion (ADME) . Methiocarb sulfone is a metabolite of methiocarb, and it has been found in high concentrations in both guttations and leaves of corn plants grown from coated seeds . This suggests that methiocarb sulfone may be systemically distributed within plants
Result of Action
The primary result of methiocarb sulfone’s action is the overstimulation of acetylcholine receptors due to the accumulation of acetylcholine . This overstimulation can lead to a variety of symptoms, depending on the specific tissues and organs affected. In severe cases, it can cause neurotoxic effects .
Action Environment
The action of methiocarb sulfone can be influenced by various environmental factors. For instance, methiocarb sulfone has been found in high concentrations in corn plants grown from coated seeds, suggesting that the compound may be systemically distributed within plants . This systemic distribution could potentially influence the compound’s action, efficacy, and stability.
安全和危害
Methiocarb sulfone is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling Methiocarb sulfone .
未来方向
As regulations around pesticides continue to evolve, the use of Methiocarb sulfone and related compounds is likely to be impacted . The European Union, for example, has withdrawn approval for Methiocarb as a plant protection product effective 2020 . As such, ongoing research and development in this area is crucial to ensure the availability of effective and safe pesticides.
属性
IUPAC Name |
(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBJMKAMQIOAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042138 | |
| Record name | Methiocarb sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methiocarb sulfone | |
CAS RN |
2179-25-1 | |
| Record name | Methiocarb sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methiocarb sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methiocarb sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIOCARB SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9FTK96C2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is methiocarb sulfone formed and what other metabolites are relevant?
A1: Methiocarb sulfone is a metabolite of the insecticide methiocarb. It is formed through a two-step oxidation process. First, methiocarb is oxidized to methiocarb sulfoxide, which can then be further oxidized to methiocarb sulfone. [] This oxidation can be catalyzed by enzymes like flavin-containing monooxygenase (FMO) and specific cytochrome P450 (CYP) isoforms, particularly FMO1, CYP2C19, and CYP1A2 in humans. [] It is noteworthy that the reaction between methiocarb and methiocarb sulfoxide is reversible, with the reduction of the sulfoxide back to methiocarb occurring in the liver cytosol. [] Another important metabolite is methylthio-3,5-xylenol (MX), formed through the hydrolysis of methiocarb. []
Q2: Can you describe the analytical methods used to detect methiocarb sulfone in food and environmental samples?
A2: Several analytical methods have been developed to quantify methiocarb sulfone. In the analysis of banana samples, a QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction procedure followed by liquid chromatography coupled with a photodiode array detector (LC-PAD) is effective. [] For greenhouse crops like cucumbers, peppers, green beans, and tomatoes, a method utilizing dichloromethane extraction followed by gas chromatography with pulsed flame photometric detection (GC-PFPD) has been validated. [, ] Groundwater monitoring often employs automated online solid-phase extraction (SPE) using C18 Empore extraction disks, coupled with liquid chromatography and either UV or post-column fluorescence detection. Confirmation can be achieved through LC coupled with thermospray mass spectrometry using selected-ion monitoring. [] Tandem mass spectrometry is also a valuable tool for quantifying methiocarb sulfone in food products of animal origin. []
Q3: Has methiocarb sulfone been detected in environmental samples, and if so, at what levels?
A3: Yes, methiocarb sulfone has been detected in environmental samples. A study investigating groundwater pollution in an aquifer in the Almeria area of Spain detected methiocarb sulfone alongside its parent compound, methiocarb. [] While this study highlighted the sporadic nature of carbamate pollution, it underlined the importance of including degradation products like methiocarb sulfone in monitoring programs. []
Q4: What is the significance of studying methiocarb sulfone in conjunction with methiocarb?
A5: Studying methiocarb sulfone alongside methiocarb is crucial for several reasons. Firstly, understanding the environmental fate and persistence of methiocarb necessitates analyzing its degradation products, including methiocarb sulfone. [] Secondly, while methiocarb sulfone exhibits reduced activity toward certain nuclear receptors, its presence might still have implications for overall toxicity and long-term effects, particularly concerning its potential bioaccumulation. [] Lastly, comprehensive risk assessments and the establishment of safe exposure levels for methiocarb must consider the potential effects of its metabolites, including methiocarb sulfone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)






![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
